molecular formula C5H11N3O B3344013 Isobutyraldehyde, semicarbazone CAS No. 592-64-3

Isobutyraldehyde, semicarbazone

Cat. No. B3344013
CAS RN: 592-64-3
M. Wt: 129.16 g/mol
InChI Key: DUIOYNRUZBUMMS-XVNBXDOJSA-N
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Description

Isobutyraldehyde is a chemical compound with the formula (CH3)2CHCHO . It is an aldehyde, isomeric with n-butyraldehyde (butanal) . Semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives . The molecular formula of Isobutyraldehyde, semicarbazone is C5H11N3O .


Synthesis Analysis

Isobutyraldehyde is produced industrially by the hydroformylation of propene . Semicarbazones are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide . A practical one-pot synthesis of semicarbazone derivatives via semicarbazide has been reported .


Molecular Structure Analysis

The molecular structure of Isobutyraldehyde is C4H8O and that of Isobutyraldehyde, semicarbazone is C5H11N3O . Copper (II) complexes with semicarbazones have been synthesized and the semicarbazone ligands were found to be tridentate with NNO-donor atoms .


Chemical Reactions Analysis

Semicarbazones are known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells . Various semicarbazone complexes have been synthesized that exhibit biological activities .


Physical And Chemical Properties Analysis

Isobutyraldehyde is a colorless volatile liquid . The physical and chemical properties of a material are essential to understand its function as a biomaterial .

Mechanism of Action

Semicarbazide is demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . They are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide, which behaves very similarly to primary amines .

Safety and Hazards

Isobutyraldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes eye irritation .

Future Directions

There is a growing interest in utilizing renewable resources for the production of biofuels through microbial fermentation . The production of isobutanol from Escherichia coli by removing aldehyde reductase activity has been reported . The future direction could be to reduce the content of semicarbazide in the environment and to control the use of nitrofurazone effectively . The toxicity data should be supplemented to reveal its toxic mechanism . Long-term production yielded industrially relevant titers of isobutyraldehyde with in situ product removal .

properties

IUPAC Name

[(E)-2-methylpropylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOYNRUZBUMMS-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430607
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyraldehyde, semicarbazone

CAS RN

592-64-3
Record name Isobutyraldehyde, semicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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